Cas no 1805966-05-5 (2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide)

2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide is a specialized heterocyclic compound featuring a pyridine core substituted with hydroxyl, methyl, trifluoromethoxy, and sulfonamide functional groups. Its unique structure imparts distinct physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonamide moiety offers potential for hydrogen bonding and bioactivity modulation. This compound is particularly relevant in the development of enzyme inhibitors or receptor ligands due to its electron-withdrawing and steric effects. Its synthetic versatility allows for further derivatization, enabling tailored applications in medicinal chemistry and material science. High purity and well-characterized intermediates ensure reproducibility in research and industrial use.
2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide structure
1805966-05-5 structure
Product name:2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide
CAS No:1805966-05-5
MF:C7H7F3N2O4S
MW:272.201690912247
CID:4829897

2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide
    • Inchi: 1S/C7H7F3N2O4S/c1-3-5(17(11,14)15)4(2-12-6(3)13)16-7(8,9)10/h2H,1H3,(H,12,13)(H2,11,14,15)
    • InChI Key: BDKFXLKQLARUIN-UHFFFAOYSA-N
    • SMILES: S(C1C(=CNC(C=1C)=O)OC(F)(F)F)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 512
  • XLogP3: -0.2
  • Topological Polar Surface Area: 107

2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029098247-1g
2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide
1805966-05-5 97%
1g
$1,475.10 2022-04-01

2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide Related Literature

Additional information on 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide

Professional Introduction to 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide (CAS No. 1805966-05-5)

2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide, with the chemical identifier CAS No. 1805966-05-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic sulfonamide derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The presence of multiple functional groups, including a hydroxyl group, a methyl group, a trifluoromethoxy group, and a sulfonamide moiety, contributes to its diverse chemical reactivity and biological activity.

The compound's structure is characterized by a pyridine core, which is a common scaffold in many biologically active molecules. The pyridine ring itself is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable component in the design of therapeutic agents. In particular, the trifluoromethoxy group introduces electron-withdrawing effects that can modulate the electronic properties of the molecule, influencing its binding affinity and metabolic stability. This feature is particularly important in medicinal chemistry, where subtle structural modifications can significantly impact the efficacy and safety of a drug candidate.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide with various biological targets. Studies have indicated that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. The sulfonamide moiety, for instance, is known to interact with bacterial enzymes and receptors, making it a key component in the development of antibiotics. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.

The pharmaceutical industry has been increasingly interested in heterocyclic compounds due to their broad range of biological activities. Pyridine derivatives, in particular, have shown promise in treating various diseases, including cancer, infectious diseases, and neurological disorders. The specific combination of functional groups in 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide makes it a versatile building block for synthesizing novel drug candidates. Researchers have utilized this compound as a starting material to develop derivatives with enhanced pharmacological properties.

In vitro studies have demonstrated that 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide exhibits potential anti-inflammatory and antioxidant activities. These properties are particularly relevant in the context of chronic diseases where inflammation plays a significant role. The trifluoromethoxy group has been shown to enhance the bioavailability of drug molecules by improving their lipophilicity while maintaining water solubility. This balance is critical for achieving effective drug delivery systems.

The synthesis of 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been instrumental in constructing the complex framework of this compound. These methods align with contemporary trends in synthetic chemistry aimed at achieving sustainable and efficient production processes.

The growing interest in fluorinated compounds stems from their unique physicochemical properties that can enhance drug-like characteristics. The introduction of fluorine atoms into molecular structures can improve metabolic stability, binding affinity, and pharmacokinetic profiles. In the case of 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide, the trifluoromethoxy group contributes to these desirable properties while also influencing electronic distributions that may affect biological activity.

Future research directions may focus on exploring the pharmacological potential of analogs derived from 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide. By systematically modifying its structure, scientists aim to identify new therapeutic agents with improved efficacy and reduced side effects. Collaborative efforts between academia and industry are essential for translating these findings into clinical applications. The integration of high-throughput screening technologies and artificial intelligence-driven drug discovery platforms will further accelerate the development process.

The role of computational tools in understanding the behavior of complex molecules cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations provide insights into how 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide interacts with biological targets at an atomic level. These studies help refine molecular design strategies by predicting binding modes and identifying key interaction points.

In conclusion, 2-Hydroxy-3-methyl-5-(trifluoromethoxy)pyridine-4-sulfonamide (CAS No. 1805966-05-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable asset in the quest for novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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